(2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acid
Description
(2S)-2-[(2-Fluorobenzoyl)amino]-3-methylbutanoic acid is a chiral amino acid derivative featuring a 2-fluorobenzoyl group attached to the α-amino position of a branched-chain butanoic acid backbone. The compound’s stereochemistry (S-configuration at C2) and fluorinated aromatic substituent contribute to its physicochemical and biological properties, making it a subject of interest in medicinal chemistry and biochemical studies.
Properties
IUPAC Name |
(2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-7(2)10(12(16)17)14-11(15)8-5-3-4-6-9(8)13/h3-7,10H,1-2H3,(H,14,15)(H,16,17)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUWHSNIDREDKT-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acid typically involves the condensation of 2-fluorobenzoyl chloride with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and identity of the final product.
Chemical Reactions Analysis
Amide Bond Hydrolysis
The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding 2-fluorobenzoic acid and (2S)-2-amino-3-methylbutanoic acid.
This reaction is critical for prodrug activation or metabolite studies .
Esterification of the Carboxyl Group
The carboxylic acid group reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis to form esters.
Ester derivatives are often synthesized to improve bioavailability or modulate solubility .
Coordination with Metal Ions
The amino and carboxylate groups enable chelation with transition metals, forming stable complexes. Studies on analogous compounds (e.g., Cr(III) and VO(IV) complexes) reveal distinct geometries :
The fluorobenzoyl group may sterically hinder coordination but enhances stability through hydrophobic interactions .
Enzymatic Transformations
In biological systems, enzymatic cleavage of the amide bond occurs via proteases or amidases. For example:
-
Trypsin-mediated hydrolysis : Releases 2-fluorobenzoic acid and the amino acid backbone at pH 7.4, 37°C .
-
Liver microsomal enzymes : Oxidize the methyl branch to a hydroxymethyl group, forming (2S)-2-[(2-fluorobenzoyl)amino]-3-(hydroxymethyl)butanoic acid .
Oxidation Reactions
The branched methyl group undergoes oxidation under strong conditions:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 0°C, 2h | (2S)-2-[(2-fluorobenzoyl)amino]-3-carboxybutanoic acid | 65% | |
| CrO₃, acetic acid | 25°C, 6h | 3-keto derivative | 50% |
Oxidation products are intermediates for synthesizing dicarboxylic acid derivatives .
a) Protection/Deprotection Strategies
-
Amino group protection : Uses Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups .
-
Carboxyl group activation : Employed in peptide coupling via EDCI/HOBt.
b) Radiolabeling
Fluorine-18 labeling (via nucleophilic substitution) enables PET imaging applications, as demonstrated for structurally similar fluorinated amino acids .
Stability Under Physiological Conditions
The compound remains stable at pH 7.4 (phosphate buffer, 37°C) for >24h but degrades in acidic (pH <3) or alkaline (pH >10) environments.
Comparative Reactivity with Analogues
Scientific Research Applications
Pharmaceutical Development
The compound serves as a valuable building block in drug synthesis, particularly for designing pharmaceuticals that target specific enzymes or receptors. Its unique structure allows for the development of novel therapeutic agents with enhanced efficacy and selectivity.
Key Applications:
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that (2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acid may also possess antimicrobial activity.
- Neuroprotective Effects : Research indicates that derivatives of amino acids can offer neuroprotective benefits, which may be relevant for conditions like neurodegenerative diseases.
- Anticancer Activity : The fluorobenzoyl moiety may enhance interactions with specific cellular targets, potentially leading to anticancer effects.
Biological Studies
The compound's structural characteristics allow it to interact with various biological systems, making it useful in proteomics and metabolic studies.
Research Insights:
- Enzyme-Substrate Interactions : It can be utilized to study interactions between enzymes and substrates, providing insights into metabolic pathways and enzyme mechanisms.
- Protein-Ligand Binding Studies : The amide functionality and aromatic group facilitate studies on protein-ligand interactions, which are crucial for understanding biological signaling processes.
Chemical Synthesis and Mechanism of Action
The synthesis of this compound involves multiple steps that can be optimized for yield and purity. The compound's mechanism of action is primarily through its binding to target enzymes or receptors, modulating their activity and influencing metabolic pathways.
Synthetic Route Overview:
- Formation of the fluorobenzoyl chloride from 2-fluorobenzoic acid.
- Coupling with 3-methylbutanoic acid in the presence of a base to form the desired amide bond.
Case Studies and Research Findings
Research has demonstrated significant biological activities associated with this compound:
- Inhibition Studies : In vitro studies have shown that this compound can inhibit certain enzyme activities by binding to their active sites, which may lead to anti-inflammatory effects by blocking prostaglandin synthesis.
- Metabolic Pathway Modulation : Its ability to influence energy metabolism pathways suggests potential therapeutic implications for conditions such as muscular dystrophy and heart failure .
Mechanism of Action
The mechanism of action of (2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets in biological systems. The fluorobenzoyl group may enhance the compound’s ability to bind to proteins or enzymes, thereby modulating their activity. The compound may also interact with cellular pathways involved in inflammation and pain, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Key Properties
The table below compares the target compound with structurally related molecules, highlighting substituent variations, molecular weights, and observed properties:
*Calculated based on molecular formula.
Key Comparative Insights
Substituent Effects on Protein Binding
- Target vs. 2CA3MBA : The target’s 2-fluorobenzoyl group is less sterically demanding than 2CA3MBA’s cyclohexylcarbamoyl-benzoyl moiety. This difference likely influences binding affinity to Bovine Serum Albumin (BSA), as bulkier groups (e.g., cyclohexyl in 2CA3MBA) may reduce binding efficiency due to steric clashes .
- Sulfonamide vs.
Electronic and Steric Modifications
- Fluorine Position : The 2-fluoro substitution in the target vs. 4-fluoro in the ester derivative alters electronic effects. The ortho-fluoro group may induce greater steric and electronic distortion in the benzoyl ring, affecting π-π stacking and dipole interactions.
- Ester vs.
Solubility and Bioavailability
- The dimethylcarbamoyl analog demonstrates higher aqueous solubility due to its compact, polar substituent, whereas the target’s fluorobenzoyl group may reduce solubility but enhance binding to hydrophobic protein pockets.
- Sulfonamide-containing compounds exhibit higher acidity (pKa ~1–2), which could influence ionization state and solubility under physiological conditions.
Biological Activity
(2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acid is an amino acid derivative notable for its potential biological activities. This compound features a chiral center and a fluorobenzoyl group, which may enhance its interactions with biological targets. The following sections will explore its biological activity, including antimicrobial properties, neuroprotective effects, and anticancer activity, supported by data tables and relevant research findings.
The structure of this compound is characterized by:
- Amino acid backbone : This provides the fundamental structure for various biochemical interactions.
- Fluorobenzoyl group : This moiety is believed to enhance binding affinity to specific proteins or enzymes, potentially modulating their activity in biological systems.
The mechanism of action involves interaction with molecular targets that may influence cellular pathways related to inflammation and pain, suggesting therapeutic applications in these areas.
Predicted Biological Activities
Based on structural analysis and computational predictions, the following biological activities are anticipated:
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains. The presence of the fluorobenzoyl group may contribute to enhanced antimicrobial activity.
- Neuroprotective Effects : Amino acid derivatives are often studied for their potential neuroprotective properties in models of neurodegenerative diseases. The unique structure of this compound may facilitate such effects.
- Anticancer Activity : The fluorobenzoyl moiety could enhance interactions with specific cellular targets, leading to potential anticancer effects. Research indicates that fluorinated compounds often exhibit increased biological activity against cancer cells.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-3-methylbutanoic acid | Similar backbone without fluorine | Commonly known as a natural amino acid |
| 4-Fluorophenylalanine | Fluorinated phenyl group | Directly involved in protein synthesis |
| 3-Fluorotyrosine | Hydroxylated aromatic ring | Plays a role in signaling pathways |
This table highlights how the fluorinated substituent in this compound distinguishes it from other amino acids and derivatives, potentially enhancing its therapeutic applications.
Antimicrobial Activity
Research has suggested that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that derivatives can effectively inhibit the growth of various bacterial strains, suggesting a potential role in developing new antimicrobial agents .
Neuroprotective Studies
In vitro studies involving amino acid derivatives have indicated potential neuroprotective effects. For example, certain amino acids have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. The specific interactions facilitated by the fluorobenzoyl group may further enhance these protective effects.
Anticancer Research
The anticancer potential of this compound has been explored through various studies involving cell lines. Preliminary results indicate that the compound may inhibit cell proliferation in certain cancer types, likely due to its ability to modulate key signaling pathways involved in tumor growth.
Q & A
Q. What synthetic strategies are recommended for (2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acid, particularly for achieving stereochemical control?
Methodological Answer:
- Chiral Auxiliary Approach : Utilize oxazolidinone-based auxiliaries to direct stereoselective acylation. For example, (R)- or (S)-4-benzyloxazolidin-2-one derivatives can control the configuration at the α-carbon during benzoylation .
- Enantioselective Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of intermediate enamines or ketones.
- Solid-Phase Synthesis : For iterative coupling, use resin-bound amino acids to minimize racemization during fluorobenzoyl group attachment.
Q. How can researchers validate the enantiomeric purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® IG-3 column with a hexane/isopropanol (85:15) mobile phase; monitor retention times against racemic standards.
- NMR Spectroscopy : Analyze - and -NMR in deuterated chloroform (CDCl) or dimethyl sulfoxide (DMSO-d). Key signals include:
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, as demonstrated for similar tert-butyl esters .
Advanced Research Questions
Q. How should researchers address discrepancies in reported bioactivity data across studies involving this compound?
Methodological Answer:
- Purity Verification : Re-analyze batches via HPLC-MS to rule out impurities (e.g., unreacted fluorobenzoyl chloride or diastereomers) .
- Assay Standardization :
- Use consistent solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
- Validate target engagement with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity).
- Meta-Analysis : Compare log values and solubility profiles across studies; hydrophobicity variations may explain divergent results .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with flexible side chains in the target’s active site. Parameterize the fluorobenzoyl group’s partial charges using DFT calculations (B3LYP/6-31G*) .
- Molecular Dynamics (MD) Simulations : Simulate binding stability in explicit solvent (e.g., TIP3P water) over 100 ns; analyze hydrogen bonds between the amide moiety and conserved residues (e.g., Asp/Lys in enzymes) .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon fluorobenzoyl modification relative to non-fluorinated analogs .
Q. How can researchers optimize the compound’s metabolic stability without compromising activity?
Methodological Answer:
- Isosteric Replacement : Substitute the methyl group in 3-methylbutanoic acid with cyclopropane (to reduce CYP450 oxidation) while retaining steric bulk .
- Pro-drug Design : Esterify the carboxylic acid with pivaloyloxymethyl (POM) groups to enhance membrane permeability; hydrolyze intracellularly via esterases .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and profile via LC-QTOF-MS; identify vulnerable sites (e.g., fluorobenzoyl ring hydroxylation) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Variable Temperature NMR : Resolve overlapping signals by acquiring spectra at 243 K (slow exchange regime for amide protons) .
- Isotopic Labeling : Synthesize -labeled fluorobenzoyl group to distinguish coupling patterns in - HSQC spectra .
- Comparative Analysis : Cross-reference IR and Raman spectra with DFT-predicted vibrational modes (e.g., C=O stretch at 1680–1700 cm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
